1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Overview
Description
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridinecarboxylic acid and features a 1,4-dihydropyridine ring with methyl groups at positions 1 and 6, and a carboxylic acid group at position 3
Biochemical Analysis
Cellular Effects
The effects of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect oxidative stress levels in cells, leading to changes in lipid peroxidation and the formation of malondialdehyde . These effects underscore its potential in modulating cellular responses and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time Its stability and degradation are important factors to consider. Understanding these temporal effects is essential for optimizing its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic effects . These dosage-dependent effects are critical for determining safe and effective usage in experimental and therapeutic contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Studying these transport mechanisms is crucial for understanding its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its role in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with an appropriate reagent under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid:
1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: This compound has a similar core structure but differs in the position of the keto group.
Uniqueness
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,6-dimethyl-4-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)6(8(11)12)4-9(5)2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVLYSBCFMIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200213 | |
Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-59-9 | |
Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33821-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-DIMETHYL-4-OXO-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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